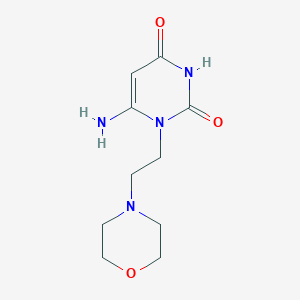

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQSMKLZQUKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 6-Aminouracil

The primary synthesis route involves alkylating 6-aminouracil with 2-chloroethylmorpholine. This nucleophilic substitution reaction proceeds under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) with a base such as triethylamine or potassium carbonate.

Reaction Conditions

| Parameter | Typical Value |

|---|---|

| Solvent | Ethanol/DMF |

| Temperature | 80–100°C (reflux) |

| Base | Triethylamine |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

The mechanism involves deprotonation of the pyrimidine’s N1-hydrogen, followed by nucleophilic attack on the electrophilic carbon of 2-chloroethylmorpholine. The morpholine’s tertiary amine enhances solubility, facilitating the reaction.

Optimization Strategies

Catalyst Selection

Base catalysts significantly impact reaction efficiency. For example:

Solvent Systems

- Ethanol/Water (1:1) : Enhances solubility of both polar (morpholine) and nonpolar (pyrimidine) components.

- DMF : Accelerates reactivity at higher temperatures but complicates purification.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | >95% |

| Recrystallization | Ethanol/water | 85–90% |

化学反应分析

Types of Reactions

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, DMSO, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

科学研究应用

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, compounds similar to 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine have been investigated for their efficacy against human immunodeficiency virus (HIV). These studies emphasize the importance of structural modifications to enhance antiviral activity against resistant strains of HIV .

Anticancer Activity

Pyrimidine derivatives have shown promise in cancer therapy. Studies have demonstrated that certain substituted pyrimidines inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cancer cell proliferation. The inhibition of CDK9-mediated RNA polymerase II transcription by these compounds suggests potential applications in targeting cancer cells .

Antibacterial Properties

Research has indicated that pyrimidine-based compounds can exhibit antibacterial activity. For example, some studies have shown that modifications to the pyrimidine structure can enhance activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Reference | Efficacy |

|---|---|---|

| Antiviral | Effective against HIV variants | |

| Anticancer | Inhibits CDK9 activity | |

| Antibacterial | Active against various bacterial strains |

Case Study 1: Antiviral Efficacy

In a study published in Nature, researchers synthesized several derivatives of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine and tested their efficacy against HIV. The results indicated that specific structural modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Cancer Cell Inhibition

A publication in the Journal of Medicinal Chemistry detailed experiments where the compound was modified to enhance its interaction with CDK proteins. The modified compounds showed a significant reduction in Mcl-1 protein levels in cancer cells, suggesting that they could be developed into therapeutic agents for treating specific types of cancer .

Case Study 3: Antibiotic Development

Research conducted on the antibacterial properties of pyrimidine derivatives revealed that certain modifications improved their effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. This study underscores the potential for developing new antibiotics based on this compound's structure .

作用机制

The mechanism of action of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties of analogous compounds:

Key Research Findings and Implications

Solubility vs. Bioactivity Trade-offs : The morpholine group in the target compound improves water solubility compared to lipophilic analogs (e.g., phenylethyl or fluorophenyl derivatives) but may reduce membrane permeability .

Electronic Effects : The morpholine’s electron-rich oxygen and nitrogen atoms could stabilize charge-transfer interactions, a feature absent in alkyl or halogen-substituted analogs .

Diverse Applications: While bis-pyrimidinediones () target HIV capsid proteins, the monomeric target compound may suit neurological or anti-inflammatory targets due to morpholine’s prevalence in CNS drugs .

生物活性

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C10H16N4O3

- Molar Mass : 240.26 g/mol

- CAS Number : 924834-96-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholine moiety enhances its reactivity and biological profile, allowing it to modulate enzyme activity or receptor function effectively.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These findings suggest that the compound may be effective in targeting multiple types of cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | >256 µg/mL |

| S. aureus | >256 µg/mL |

| K. pneumoniae | >256 µg/mL |

| A. baumannii | >256 µg/mL |

| P. aeruginosa | >256 µg/mL |

| E. faecalis | >256 µg/mL |

| C. albicans | >256 µg/mL |

While the compound did not show significant antibacterial activity at these concentrations, further modifications could enhance its efficacy .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain:

| Activity Type | % Inhibition at 100 µM |

|---|---|

| AChE Inhibition | 16.00 |

This suggests that the compound may contribute to cognitive enhancement and neuroprotection .

Case Studies

In a notable study published in PubMed, researchers synthesized various pyrimidine derivatives, including this compound, and assessed their biological activities . The study highlighted the unique structural features of this compound that contribute to its biological efficacy.

常见问题

Q. What are the key synthetic routes for 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via alkylation of a pyrimidine-dione precursor with 2-chloroethylmorpholine. Key steps include:

- Alkylation : React 6-aminopyrimidine-2,4(1H,3H)-dione with 2-chloroethylmorpholine in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. Optimal temperatures range from 60–80°C, with reaction times of 12–24 hours .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to alkylating agent) and monitor progress via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Key signals include the morpholine ethyl chain (δ 2.4–2.6 ppm for N-CH2-CH2-O, δ 3.6–3.7 ppm for morpholine O-CH2) and pyrimidine carbonyl groups (δ 165–170 ppm in 13C) .

- LCMS : Confirm molecular ion peak ([M+H]+) at m/z 283.3 and assess purity (>95%) .

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholine-ethyl substituent influence reactivity in downstream functionalization?

- Methodological Answer : The morpholine-ethyl group introduces steric hindrance near the pyrimidine N1 position, limiting electrophilic substitution at C4. However, the electron-donating morpholine moiety enhances nucleophilic reactivity at C6:

- Reactivity Studies : Perform regioselective bromination (NBS in DMF) to confirm preferential C6 substitution. Compare with unsubstituted analogs .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic attack sites .

Q. What strategies resolve contradictions in biological activity data across similar pyrimidine-dione derivatives?

- Methodological Answer : Address discrepancies via:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., morpholine vs. piperidine) and evaluate inhibition of kinase targets (e.g., eEF-2K) using IC50 assays .

- Solubility Correction : Account for differential solubility in biological buffers (e.g., PBS vs. DMSO) using logP calculations (CLOGP ≈ 1.2 for this compound) .

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Q. How can computational methods predict binding modes of this compound with kinase targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., CDK2, EGFR) based on structural homology .

- Docking Parameters : Set grid boxes around catalytic lysine residues (e.g., Lys33 in eEF-2K) and validate with co-crystallized ligands (RMSD < 2.0 Å) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol for eEF-2K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。